molecular formula C46H68O33 B12350075 4-Methylumbelliferyl b-D-cellohexaoside CAS No. 84325-21-3

4-Methylumbelliferyl b-D-cellohexaoside

Cat. No.: B12350075
CAS No.: 84325-21-3
M. Wt: 1149.0 g/mol
InChI Key: UTBJMLYZMZEJEQ-PFIONZJYSA-N
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Description

4-Methylumbelliferyl b-D-cellohexaoside is a fluorescent substrate used primarily for the detection of β-glucosidase. This compound is non-toxic, water-soluble, and stable, making it suitable for various biochemical assays. It has a molecular weight of 521.4 g/mol and is known for its ability to produce a fluorescent signal upon enzymatic hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl b-D-cellohexaoside typically involves the glycosylation of 4-methylumbelliferone with cellohexaose. The reaction is carried out under mild acidic conditions to ensure the stability of the glycosidic bond. The process involves the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then crystallized and dried to obtain a stable, solid product suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl b-D-cellohexaoside primarily undergoes hydrolysis reactions. When exposed to β-glucosidase, the glycosidic bond is cleaved, releasing 4-methylumbelliferone, which fluoresces under UV light .

Common Reagents and Conditions

The hydrolysis reaction typically requires β-glucosidase as the enzyme and is carried out in an aqueous buffer solution at a neutral pH. The reaction is monitored by measuring the fluorescence intensity of the released 4-methylumbelliferone .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a compound known for its strong fluorescent properties .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl b-D-cellohexaoside involves its hydrolysis by β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify the enzyme activity. The molecular target of this compound is β-glucosidase, and the pathway involved is the hydrolysis of the glycosidic bond .

Comparison with Similar Compounds

4-Methylumbelliferyl b-D-cellohexaoside is unique due to its high specificity for β-glucosidase and its strong fluorescent signal upon hydrolysis. Similar compounds include:

These compounds share similar fluorescent properties but differ in their enzyme specificity and applications.

Properties

CAS No.

84325-21-3

Molecular Formula

C46H68O33

Molecular Weight

1149.0 g/mol

IUPAC Name

7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C46H68O33/c1-12-4-22(53)68-15-5-13(2-3-14(12)15)67-41-31(62)25(56)36(17(7-48)70-41)76-43-33(64)27(58)38(19(9-50)72-43)78-45-35(66)29(60)40(21(11-52)74-45)79-46-34(65)28(59)39(20(10-51)73-46)77-44-32(63)26(57)37(18(8-49)71-44)75-42-30(61)24(55)23(54)16(6-47)69-42/h2-5,16-21,23-52,54-66H,6-11H2,1H3/t16-,17-,18-,19-,20-,21-,23-,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+/m1/s1

InChI Key

UTBJMLYZMZEJEQ-PFIONZJYSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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